molecular formula C21H22N4O4 B3714191 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide

Cat. No.: B3714191
M. Wt: 394.4 g/mol
InChI Key: TYWBYHSLFGLGRB-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” is a compound that has been synthesized and characterized in scientific research . It is derived from 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety .


Synthesis Analysis

This compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .

Scientific Research Applications

Spectroscopic and Structural CharacterizationN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide has been extensively studied for its spectroscopic and structural properties. Research shows that its molecular geometries and vibrational frequencies have been calculated and compared with experimental data using density functional theory (DFT), revealing good agreement with X-ray structures. This compound also exhibits

Scientific Research Applications of this compound

Spectroscopic and Structural Characterization

This compound has been extensively studied for its spectroscopic and structural properties. Research shows that its molecular geometries and vibrational frequencies have been calculated and compared with experimental data using density functional theory (DFT), revealing good agreement with X-ray structures. This compound also exhibits molecular electrostatic potential, frontier molecular orbitals analysis, and thermodynamic properties, indicating its potential for various scientific applications (Arslan, Kazak, & Aydın, 2015).

Heterocyclic Synthesis

Another application of this compound is in the field of heterocyclic synthesis. It serves as a key intermediate in the creation of various heterocyclic compounds. For instance, it has been used to synthesize pyrazole, pyridine, and pyrimidine derivatives, highlighting its versatility in organic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).

Crystallography and Molecular Interactions

The compound has been a subject of study in crystallography, particularly focusing on its intermolecular interactions. Detailed analyses such as X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been performed. These studies provide insights into the molecular arrangements and stability, facilitated by hydrogen bonding and π-interactions (Saeed et al., 2020).

Antimicrobial and Anticancer Activities

This compound has shown potential in medical research, particularly in developing novel pharmaceutical agents. Studies have indicated its role in synthesizing Schiff bases with notable antibacterial activities. This suggests its potential utility in developing new antimicrobial drugs (Asiri & Khan, 2010). Additionally, derivatives of this compound have been screened for anti-breast cancer activities, indicating its possible application in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).

Molecular Conformations and Hydrogen Bonding

The compound's derivatives exhibit a range of biological activities and have been analyzed for different molecular conformations and hydrogen bonding patterns. This research contributes to the understanding of how molecular structure influences biological activity, which is crucial for drug design (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitro-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-14-23(20(26)16-10-12-18(13-11-16)25(28)29)19-15(2)22(3)24(21(19)27)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWBYHSLFGLGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitro-N-propylbenzamide

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